molecular formula C21H16N4O B2493230 (E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(pyridin-3-yl)acrylamide CAS No. 1799264-90-6

(E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(pyridin-3-yl)acrylamide

Cat. No.: B2493230
CAS No.: 1799264-90-6
M. Wt: 340.386
InChI Key: UDOBUSJQCWVOLE-ZHACJKMWSA-N
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Description

(E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(pyridin-3-yl)acrylamide is a complex organic compound that features a unique structure combining imidazo[1,2-a]pyridine and pyridine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(pyridin-3-yl)acrylamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the phenyl group: This step often involves palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Formation of the acrylamide moiety: This can be done through amide bond formation reactions, often using reagents like carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(pyridin-3-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

(E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(pyridin-3-yl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(pyridin-3-yl)acrylamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(pyridin-3-yl)acrylamide is unique due to its specific combination of imidazo[1,2-a]pyridine and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

(E)-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-3-pyridin-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O/c26-21(11-10-16-6-5-12-22-14-16)24-18-8-2-1-7-17(18)19-15-25-13-4-3-9-20(25)23-19/h1-15H,(H,24,26)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOBUSJQCWVOLE-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C=CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)/C=C/C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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